molecular formula C15H12N4O3 B4751336 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid

Cat. No.: B4751336
M. Wt: 296.28 g/mol
InChI Key: TUDSWXOXIUIXGZ-UHFFFAOYSA-N
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Description

3-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the 3-position with a methoxy group linked to a 1-phenyltetrazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrazoles, which are known for their metabolic stability and bioisosteric replacement of carboxylic acids .

Properties

IUPAC Name

3-[(1-phenyltetrazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(21)11-5-4-8-13(9-11)22-10-14-16-17-18-19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDSWXOXIUIXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Features Key Differences Biological Activity Notes Reference
3-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid Benzoic acid + methoxy linker + phenyltetrazole Reference compound Potential anti-inflammatory, antimicrobial
3-(1H-Tetrazol-5-yl)benzoic acid Benzoic acid + tetrazole (direct attachment) Lacks methoxy linker and phenyl group Reduced lipophilicity; lower similarity (0.62)
4-(1H-Tetrazol-5-yl)benzoic acid Benzoic acid + tetrazole (para-substitution) Positional isomer; different electronic effects Altered receptor binding affinity
N-{4-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide Benzamide core + methoxy linker + phenyltetrazole Amide vs. carboxylic acid functionality Improved metabolic stability
4-({[(1-Phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid Thioacetyl linker + phenyltetrazole Sulfur vs. oxygen in linker; increased lipophilicity Enhanced membrane permeability
3-({[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid Sulfanyl-methyl bridge + phenyltetrazole Thioether linkage; steric effects Potential for disulfide bond formation
N-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide Trifluoromethyl group + methoxyphenyltetrazole Electron-withdrawing CF₃ group; amide core Higher metabolic resistance

Critical Observations

Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (e.g., 4-(1H-tetrazol-5-yl)benzoic acid) alters electronic distribution, impacting hydrogen bonding and dipole interactions .

Linker Modifications :

  • The methoxy linker in the target compound balances hydrophilicity and flexibility, whereas thioacetyl or sulfanyl linkers () increase lipophilicity and redox sensitivity .
  • Replacement of the methoxy group with an amide () reduces acidity but enhances proteolytic stability .

Functional Group Effects: The phenyl group on the tetrazole ring enhances π-π stacking with hydrophobic protein pockets, a feature absent in non-phenyl analogs (e.g., 3-(1H-tetrazol-5-yl)benzoic acid) . Trifluoromethyl groups () improve metabolic stability but may introduce steric hindrance .

Biological Activity

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₅H₁₂N₄O₃
  • Molecular Weight : 296.28 g/mol
  • CAS Number : 912900-05-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The tetrazole ring is known for its ability to mimic bioactive molecules, potentially allowing this compound to modulate enzyme activity and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)5.33Induces apoptosis via G2/M phase arrest
MCF-7 (Breast cancer)3.67Inhibition of tubulin polymerization
HCT-116 (Colon cancer)2.28Modulation of p38 MAPK signaling pathway

These results suggest that the compound may effectively inhibit cell proliferation and induce cell cycle arrest in various cancer types.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory responses:

Assay Type Result Concentration Tested (µM)
TNF-alpha Release97.7% inhibition10
IL-6 ReleaseSignificant reductionVarious concentrations

Case Studies

Several case studies have explored the therapeutic potential of tetrazole-containing compounds similar to this compound:

  • Study on Inhibition of HSET : A related tetrazole derivative was identified as a potent inhibitor of HSET, a kinesin implicated in cancer cell survival. The study demonstrated that treatment with this inhibitor induced multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
  • Anti-inflammatory Effects in Animal Models : In vivo studies have shown that similar compounds can significantly reduce serum levels of TNF-alpha and IL-6 in rat models of acute inflammation, suggesting a robust anti-inflammatory effect .

Q & A

Basic Questions

Q. What are the key steps in synthesizing 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the tetrazole ring via cyclization of nitriles or amides with sodium azide under acidic conditions .
  • Step 2 : Introduction of the phenyl group at the 1-position of the tetrazole using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Esterification or etherification to attach the methoxybenzoic acid moiety.
  • Purification : Techniques like recrystallization or column chromatography are critical for isolating high-purity products .
    • Validation : Structural confirmation via 1H^1H-NMR (to verify aromatic protons and methylene linkages) and IR spectroscopy (to confirm carboxylic acid and tetrazole C=N stretches) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and 1600–1500 cm1^{-1} (tetrazole C=N) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 307.09 for C14_{14}H10_{10}N4_4O2_2) .

Q. What are the potential biological applications of this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays; structural analogs show activity via membrane disruption .
  • Anti-inflammatory Assays : Evaluate COX-2 inhibition in vitro using enzyme immunoassays (tetrazole derivatives often modulate inflammatory pathways) .

Advanced Questions

Q. How can researchers optimize synthetic yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Evidence suggests continuous flow reactors improve reproducibility .
  • Purification : Employ preparative HPLC with a C18 column (MeCN/H2 _2O gradient) to resolve byproducts. Recrystallization in ethanol/water mixtures enhances crystalline purity .
  • Yield Tracking : Monitor intermediates via TLC (silica gel, UV detection) to identify bottlenecks in multi-step syntheses .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Tetrazole Substitution : Replace the phenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Methoxy Positioning : Ortho-substitution on the benzoic acid moiety increases lipophilicity, improving cell membrane permeability (logP optimization) .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like bacterial dihydrofolate reductase .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times). For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Mechanistic Validation : Use knockout models (e.g., CRISPR-edited enzymes) to confirm target specificity and rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid
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3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid

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